N-cyclohexyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-cyclohexyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound belonging to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrazolo[3,4-d]pyrimidine core, which is a fused bicyclic system containing both pyrazole and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method is the cyclocondensation of appropriate precursors. For instance, the reaction between 4-methylbenzylamine and cyclohexyl isocyanide in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often include elevated temperatures and the use of solvents like dimethylformamide (DMF) or toluene to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrimidine rings, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Halogenated derivatives in the presence of a base like potassium carbonate in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-cyclohexyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one, while reduction could produce this compound derivatives with reduced functional groups .
Scientific Research Applications
N-cyclohexyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclohexyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Known for its antitubercular activity.
N-cyclohexyl-3-hydroxy-4-methoxybenzamide: Investigated for its potential in targeting pre-amyloidogenic states in type II diabetes.
Uniqueness
N-cyclohexyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific structural features and the combination of cyclohexyl and 4-methylbenzyl groups.
Properties
IUPAC Name |
N-cyclohexyl-1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5/c1-14-7-9-15(10-8-14)12-24-19-17(11-22-24)18(20-13-21-19)23-16-5-3-2-4-6-16/h7-11,13,16H,2-6,12H2,1H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYPPHYHHCGDBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=NC=NC(=C3C=N2)NC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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